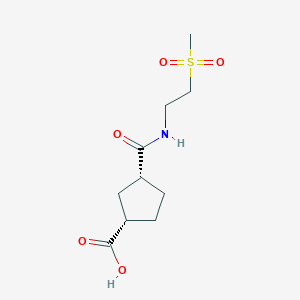
(1S,3R)-3-(2-methylsulfonylethylcarbamoyl)cyclopentane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,3R)-3-(2-methylsulfonylethylcarbamoyl)cyclopentane-1-carboxylic acid is a chemical compound that has gained attention in scientific research due to its potential applications in the field of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (1S,3R)-3-(2-methylsulfonylethylcarbamoyl)cyclopentane-1-carboxylic acid is not fully understood. However, it is believed to work by inhibiting the production of inflammatory cytokines and reducing the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins.
Biochemical and Physiological Effects:
Studies have shown that (1S,3R)-3-(2-methylsulfonylethylcarbamoyl)cyclopentane-1-carboxylic acid can reduce inflammation and pain in animal models. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (1S,3R)-3-(2-methylsulfonylethylcarbamoyl)cyclopentane-1-carboxylic acid in lab experiments is its potential to provide insights into the mechanisms of inflammation and pain. However, a limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research on (1S,3R)-3-(2-methylsulfonylethylcarbamoyl)cyclopentane-1-carboxylic acid. One direction is to investigate its potential as a treatment for Alzheimer's disease. Another direction is to study its effects on other inflammatory conditions, such as arthritis. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of (1S,3R)-3-(2-methylsulfonylethylcarbamoyl)cyclopentane-1-carboxylic acid involves a series of chemical reactions. The starting material is cyclopentanone, which is reacted with ethyl chloroformate and sodium hydride to form ethyl 2-chlorocyclopentanecarboxylate. This intermediate is then reacted with N-methyl-N-(methylsulfonyl)ethylamine to form the final product.
Applications De Recherche Scientifique
(1S,3R)-3-(2-methylsulfonylethylcarbamoyl)cyclopentane-1-carboxylic acid has shown potential in the field of pharmaceuticals. It has been studied for its anti-inflammatory and analgesic properties. It has also been investigated for its potential use as a treatment for Alzheimer's disease.
Propriétés
IUPAC Name |
(1S,3R)-3-(2-methylsulfonylethylcarbamoyl)cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5S/c1-17(15,16)5-4-11-9(12)7-2-3-8(6-7)10(13)14/h7-8H,2-6H2,1H3,(H,11,12)(H,13,14)/t7-,8+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNLNJCWHXSTSJK-SFYZADRCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCNC(=O)C1CCC(C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)CCNC(=O)[C@@H]1CC[C@@H](C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,3R)-3-(2-methylsulfonylethylcarbamoyl)cyclopentane-1-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


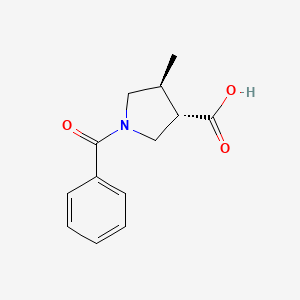

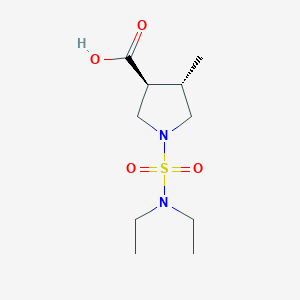
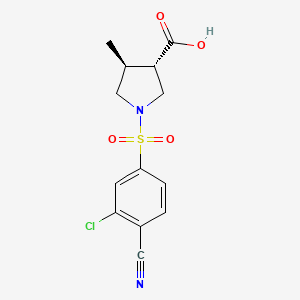
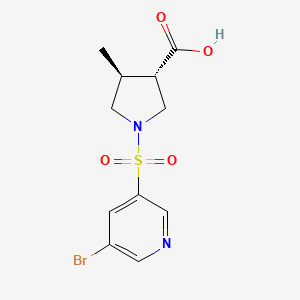
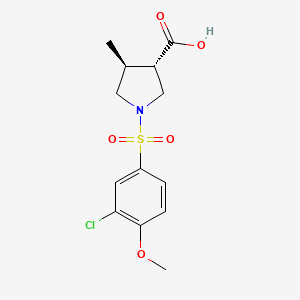
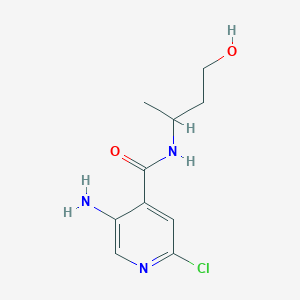

![5-amino-2-chloro-N-[3-(dimethylamino)-2,2-dimethylpropyl]pyridine-4-carboxamide](/img/structure/B6633086.png)
![8-[(6-Methoxypyridin-3-yl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B6633091.png)
![(1S,2R)-2-[methyl-(4-methylcyclohexyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B6633102.png)
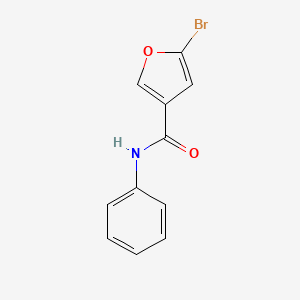
![1-[2-[(2,3-Dimethyloxolan-3-yl)amino]ethyl]imidazolidin-2-one](/img/structure/B6633131.png)